1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)-
Overview
Description
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- is a brominated derivative of purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- typically involves the bromination of a purine derivative. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the purine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .
Scientific Research Applications
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- involves its interaction with specific molecular targets. The bromine atom and the purine ring structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects[7][7].
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with similar structural features.
8-Bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6-dione: Another brominated purine derivative with distinct functional groups.
Uniqueness
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
8-bromo-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKUTPXASWEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350379 | |
Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101071-99-2 | |
Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101071-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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